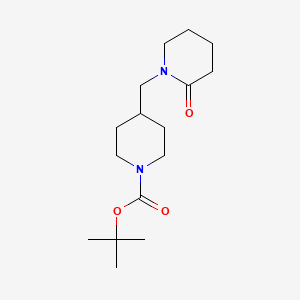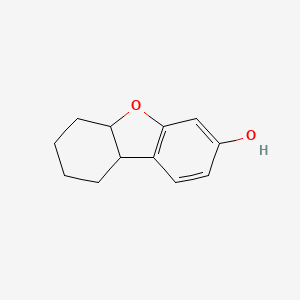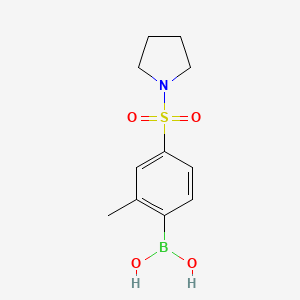
2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid is a unique chemical compound with the empirical formula C11H16BNO4S . It has a molecular weight of 269.13 .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid is a solid at room temperature . It should be stored in an inert atmosphere .Aplicaciones Científicas De Investigación
Organic Synthesis and Drug Discovery
Boronic acids are pivotal in organic synthesis, especially in cross-coupling reactions, which are essential for creating complex molecules for drug discovery and material science. For instance, the synthesis of biphenyl derivatives, a key intermediate in many pharmaceuticals, has been significantly improved by utilizing boronic acids in cross-coupling reactions. Such methodologies highlight the role of boronic acids in synthesizing biologically active compounds and their potential in pharmaceutical applications (Qiu et al., 2009).
Biological Activity and Therapeutic Applications
Research has identified various biological activities associated with compounds structurally related to boronic acids, including anti-inflammatory, anticancer, and neuroprotective effects. These findings open pathways for the development of new therapeutic agents that leverage the unique reactivity and binding capabilities of boronic acids to target specific biological mechanisms (Ramos-Hryb et al., 2017).
Diagnostic and Sensor Technologies
Boronic acids have found applications in creating sensitive and selective sensors for glucose monitoring, which is crucial for managing diabetes. Their ability to form reversible covalent bonds with diols enables the development of glucose sensors that can provide real-time monitoring of blood sugar levels. This application is particularly important for the design of non-enzymatic sensors and biosensors (Anzai, 2016).
Environmental and Analytical Chemistry
Boronic acids are utilized in environmental and analytical chemistry for detecting and quantifying various substances. Their selective binding properties make them suitable for constructing chemosensors that can detect a range of analytes, from metal ions to organic molecules, with high specificity and sensitivity. Such sensors are valuable tools in environmental monitoring, food safety, and medical diagnostics (Roy, 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-methyl-4-pyrrolidin-1-ylsulfonylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4S/c1-9-8-10(4-5-11(9)12(14)15)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSJSAOOIDIZAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681594 |
Source


|
| Record name | [2-Methyl-4-(pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid | |
CAS RN |
1217501-51-3 |
Source


|
| Record name | [2-Methyl-4-(pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596623.png)
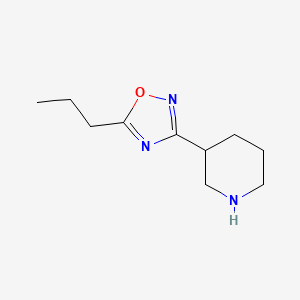
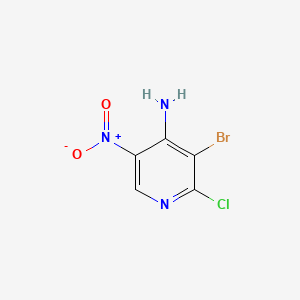
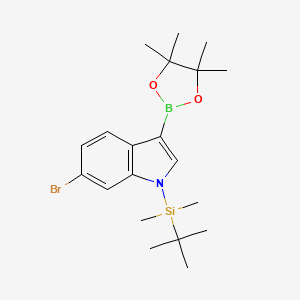
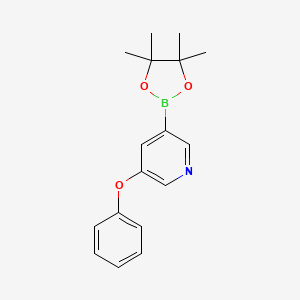
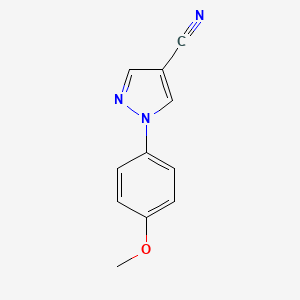
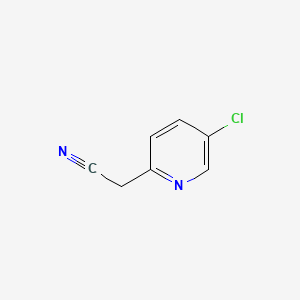
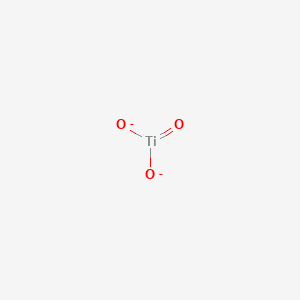

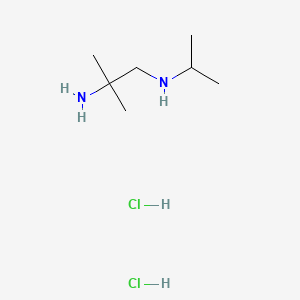
![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)
